2,3,5-Triiodobenzoic acid

Catalog No.
S594801
CAS No.
88-82-4
M.F
C7H3I3O2
M. Wt
499.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Triiodobenzoic acid

CAS Number

88-82-4

Product Name

2,3,5-Triiodobenzoic acid

IUPAC Name

2,3,5-triiodobenzoic acid

Molecular Formula

C7H3I3O2

Molecular Weight

499.81 g/mol

InChI

InChI=1S/C7H3I3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)

InChI Key

ZMZGFLUUZLELNE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)I)I)I

Solubility

Insoluble in water; slightly soluble in benzene; very soluble in ethanol, ether
Very slightly soluble in water
In water, 3.61X10-2 mg/L at 15 °C (est)

Synonyms

2,3,5-triiodobenzoic acid, 2,3,5-triiodobenzoic acid, 14C-labeled, 2,3,5-triiodobenzoic acid, ammonia salt, 2,3,5-triiodobenzoic acid, potassium salt, 2,3,5-triiodobenzoic acid, sodium salt, A 20812, A-20812, TIBA

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)I)I)I

Auxin Transport Inhibitor

TIBA is primarily known as a non-competitive polar auxin transport inhibitor. Auxins are plant hormones crucial for various growth and developmental processes. TIBA disrupts the movement of auxin molecules within the plant, impacting various auxin-dependent functions. This property makes TIBA a valuable tool for researchers studying:

  • Plant development: TIBA can be used to investigate the role of auxin in specific developmental processes like root formation, stem elongation, and tropic responses (growth towards or away from stimuli). By inhibiting auxin transport, researchers can observe how the disruption of auxin distribution affects these processes [].
  • Signal transduction pathways: TIBA can help elucidate the complex signaling pathways involved in auxin action. By studying how plant cells respond to TIBA treatment, researchers can gain insights into the mechanisms by which auxin signals are perceived and translated into cellular responses [].

Other Research Applications

Beyond its role as an auxin transport inhibitor, TIBA has found applications in other areas of scientific research:

  • Synthesis of radiopaque polymers: TIBA has been used as a building block in the synthesis of polymers that are opaque to X-rays. These polymers have potential applications in medical imaging, such as contrast agents for X-ray diagnostics [].
  • Antitumor activity: Studies have shown that TIBA can induce cell death in some cancer cell lines. While the exact mechanisms are still being investigated, this finding suggests potential therapeutic applications of TIBA in cancer research [].

2,3,5-Triiodobenzoic acid is a chemical compound classified as a benzoic acid derivative, with the molecular formula C7H3I3O2C_7H_3I_3O_2. This compound is characterized by the substitution of iodine atoms at the 2, 3, and 5 positions of the benzene ring. It is commonly referred to as TIBA and is primarily known for its role as an auxin polar transport inhibitor in plants, affecting various physiological processes related to growth and development .

TIBA acts as a non-competitive auxin transport inhibitor. Auxins are typically transported throughout the plant via specific carrier proteins. TIBA disrupts this process by binding to these carrier proteins, preventing auxin molecules from hitching a ride []. This disrupts the normal distribution and signaling of auxin within the plant, leading to various effects depending on the specific plant and developmental stage.

Physical and Chemical Properties

  • Molecular Formula: C7H3I3O2 []
  • Molecular Weight: 499.81 g/mol []
  • Melting Point: 232-234 °C []
  • Boiling Point: Decomposes above boiling point []
  • Solubility:
    • Insoluble in water [, ]
    • Soluble in ethanol []
    • Soluble in sodium hydroxide (NaOH) and potassium hydroxide (KOH) []
  • Stability: Light sensitive []. Needs to be stored in the dark to prevent degradation.

TIBA is considered a moderately toxic compound. While specific data on its toxicity is limited, it is essential to handle it with caution due to the presence of iodine. Here are some general safety precautions to consider:

  • Wear gloves, safety glasses, and protective clothing when handling TIBA.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.
  • Dispose of waste according to proper regulations.

  • Substitution Reactions: The iodine atoms can be replaced by other functional groups under specific conditions.
  • Oxidation and Reduction Reactions: The carboxylic acid group may be oxidized or reduced to form different derivatives.
  • Coupling Reactions: It can participate in coupling reactions to synthesize more complex molecules.

Common Reagents and Conditions

  • Substitution Reactions: Sodium hydroxide or potassium carbonate in suitable solvents.
  • Oxidation Reactions: Potassium permanganate or chromium trioxide as oxidizing agents.
  • Reduction Reactions: Lithium aluminum hydride or sodium borohydride as reducing agents.

The synthesis of 2,3,5-triiodobenzoic acid typically involves the iodination of benzoic acid.

Synthetic Route

  • Iodination Process: The reaction usually requires iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions must be controlled to ensure selective iodination at the desired positions on the benzoic acid ring.
  • Industrial Production: In industrial settings, large-scale iodination processes are optimized for high yields and purity. Techniques like continuous flow reactors and advanced purification methods such as recrystallization are commonly employed .

2,3,5-Triiodobenzoic acid has several applications:

  • Agricultural Use: As an auxin transport inhibitor, it is used in research to study plant growth patterns and hormonal interactions.
  • Medical Imaging: TIBA serves as a contrast agent in X-ray imaging techniques due to its iodine content, enhancing the visibility of tissues .
  • Cancer Therapeutics: It is being explored as part of drug delivery systems for liver cancer treatment when combined with other therapeutic agents .

Research indicates that 2,3,5-triiodobenzoic acid interacts with various biological systems:

  • Cellular Mechanisms: Studies have shown that TIBA induces apoptosis in tumor cells through ROS generation. The relationship between oxidative stress and its antitumor effects has been a focus of investigation .
  • Plant Interaction: TIBA affects root development in several plant species by altering hormone levels and signaling pathways involved in growth regulation .

Several compounds share structural similarities with 2,3,5-triiodobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2,4-Dichlorophenoxyacetic AcidContains chlorine instead of iodineWidely used herbicide affecting auxin transport
4-Chlorophenoxyacetic AcidChlorine substitution at different positionUsed as a plant growth regulator
1-Naphthaleneacetic AcidNaphthalene ring structureKnown for promoting root formation
Indole-3-Acetic AcidContains an indole structureNatural auxin involved in various plant growth processes

Uniqueness of 2,3,5-Triiodobenzoic Acid

The distinctive feature of 2,3,5-triiodobenzoic acid lies in its specific iodine substitutions which confer unique properties affecting both plant physiology and potential therapeutic applications against cancer. Its ability to inhibit auxin transport sets it apart from other similar compounds that may not possess this functionality.

2,3,5-Triiodobenzoic acid (TIBA) emerged as a compound of interest in the early 20th century, with foundational studies by Zimmerman and Hitchcock in the 1940s highlighting its ability to alter plant morphology and flowering patterns. Initially classified as a "formagen" due to its capacity to induce anomalous floral structures in tomatoes, TIBA’s role expanded with Snyder’s 1949 work demonstrating its inhibition of root development in Coleus species. These early discoveries positioned TIBA as a critical tool for studying auxin transport mechanisms, given its antagonistic relationship with indole-3-acetic acid (IAA) in plant growth regulation. By the 1950s, TIBA became a cornerstone in phytochemical research, enabling breakthroughs in understanding hormonal crosstalk and vascular differentiation.

Major Research Domains and Applications

TIBA’s applications span agriculture, pharmaceuticals, and materials science. In agriculture, it serves as a herbicide and growth regulator, disrupting auxin-mediated processes to control weed proliferation and enhance crop yields. Pharmacologically, its iodine-rich structure underpins its use in X-ray contrast agents, while recent studies reveal its anticancer potential via caspase-dependent apoptosis induction in non-small cell lung cancer cells. Synthetic chemistry innovations have optimized TIBA production, enabling scalable synthesis for industrial applications.

Methodological Approaches in TIBA Studies

Research methodologies include:

  • Bioassays: The Avena coleoptile test remains a gold standard for evaluating TIBA’s anti-auxin activity.
  • Analytical chemistry: Gas chromatography (GC) with electron capture detection enables precise quantification of TIBA residues in agricultural products.
  • Molecular biology: Gene expression profiling in Arabidopsis and sorghum elucidates TIBA’s impact on auxin transporter genes like PIN and LAX.

Mechanisms of Action in Plant Systems

TIBA functions primarily by inhibiting polar auxin transport, a process critical for auxin distribution in plants. Unlike natural auxins, TIBA binds to the C-terminal headpiece domain of villin proteins, such as those in Arabidopsis thaliana, inducing actin filament bundling and disrupting vesicle trafficking [3]. This interaction stabilizes actin networks, impairing the recycling of PIN-FORMED (PIN) auxin efflux carriers to the plasma membrane [3]. Consequently, auxin gradients necessary for tropic responses and organogenesis are altered.

TIBA also modulates gene expression related to auxin transporters. Studies on Sorghum bicolor and Oryza sativa revealed that TIBA does not upregulate SbLAX (Like AUX1) or SbPGP (P-glycoprotein) genes, suggesting its effects are post-transcriptional [2]. Instead, TIBA interferes with auxin signaling pathways by destabilizing PIN proteins, thereby reducing auxin efflux capacity [3].

Table 1: Key Molecular Targets of TIBA

Target Protein/ProcessEffect of TIBAPlant Model
Villin-mediated actin dynamicsActin filament bundling, reduced vesicle traffickingArabidopsis thaliana [3]
PIN auxin efflux carriersReduced plasma membrane localizationArabidopsis thaliana [3]
SbLAX and SbPGP genesNo transcriptional activationSorghum bicolor [2]

Effects on Plant Development Processes

TIBA application significantly alters vegetative growth. In Vigna unguiculata (southern pea) varieties, foliar sprays of 20 g TIBA per acre reduced plant height by 15–30% and concentrated maturity, facilitating mechanical harvesting [1]. This stunting correlates with suppressed inter-node elongation, as TIBA counteracts gibberellin-induced stem growth [1]. Notably, TIBA-treated plants exhibited darker green foliage due to increased iron concentrations in leaves, likely from enhanced iron mobilization [1] [2].

In Glycine max (soybean), TIBA increases nodulation and yield by redirecting photoassimilates to reproductive structures [1]. Similar results were observed in Vigna unguiculata, where TIBA combined with gibberellin elevated pods above the canopy, improving harvest efficiency without altering total yield [1].

Influence on Flowering and Reproductive Development

TIBA accelerates flowering in photoperiod-sensitive species. In Glycine max, early application during vegetative stages reduced flowering time by 5–7 days, aligning with concentrated maturity [1]. This effect is attributed to TIBA’s disruption of auxin-mediated floral inhibition signals. However, timing is critical: applying TIBA post-flowering in Vigna unguiculata decreased yields by 20–30%, indicating phase-specific sensitivity [1].

Table 2: TIBA’s Impact on Reproductive Traits

SpeciesApplication TimingEffect on Yield
Vigna unguiculataPre-bloom (5 weeks post-emergence)10–15% increase [1]
Vigna unguiculataPost-bloom (6 weeks post-emergence)20–30% decrease [1]
Glycine maxEarly vegetative stageIncreased nodulation [1]

Root Architecture Modulation

TIBA suppresses lateral root formation by blocking auxin transport required for primordia initiation. In Lupinus albus and Arabidopsis thaliana, TIBA treatments reduced lateral root density by 40–60% under phosphorus-limiting conditions [4]. This inhibition occurs via disrupted auxin maxima at root tips, which are necessary for pericycle cell activation [4].

Conversely, TIBA enhances determinate root growth in nutrient-deficient environments. Arabidopsis seedlings grown in low-phosphorus media developed shorter primary roots but increased lateral root density when treated with TIBA, suggesting compensatory mechanisms for nutrient foraging [4]. These responses highlight TIBA’s dual role in root plasticity, depending on environmental cues.

Table 3: TIBA’s Effects on Root Traits Under Nutrient Stress

Nutrient ConditionRoot ResponseSpecies
Low phosphorusIncreased lateral root densityArabidopsis thaliana [4]
High nitrateSuppressed lateral elongationLupinus albus [4]

Color/Form

White to off-white amorphous powder
Prisms from alcohol

XLogP3

3.4

LogP

log Kow = 5.03 (est)

Melting Point

225 °C

UNII

H575A4059Q

Related CAS

17274-12-3 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.34X10-7 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

88-82-4

Wikipedia

2,3,5-triiodobenzoic acid

Methods of Manufacturing

... 2-aminobenzoic acid with iodine monochloride to form 2-amino-3,5-diiodobenzoic acid ... diazotized and reacted with potassium to yield 2,3,5-triiodobenzoic acid

General Manufacturing Information

Benzoic acid, 2,3,5-triiodo-: ACTIVE

Storage Conditions

Keep tightly closed. Store at -20 °C

Dates

Modify: 2023-08-15
1: Guerrero JR, Garrido G, Acosta M, Sánchez-Bravo J. Influence of
2,3,5-Triiodobenzoic Acid and 1-N-Naphthylphthalamic Acid on Indoleacetic Acid
Transport in Carnation Cuttings: Relationship with Rooting. J Plant Growth Regul.
1999 Dec;18(4):183-190. PubMed PMID: 10688708.


2: McDowell RW, Landolt RR, Kessler WV, Shaw SM. Placental transfer of
2,3,5-triiodobenzoic acid in the rat. J Pharm Sci. 1971 May;60(5):695-9. PubMed
PMID: 5125766.


3: Kessler B, Bak R, Cohen A. Flowering in Fruit Trees and Annual Plants as
Affected by Purines, Pyrimidines and Triiodobenzoic Acid. Plant Physiol. 1959
Nov;34(6):605-8. PubMed PMID: 16655283; PubMed Central PMCID: PMC541265.

Explore Compound Types